molecular formula C15H15ClO2 B14025751 (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol

Cat. No.: B14025751
M. Wt: 262.73 g/mol
InChI Key: DZAUAXLYCGXXQW-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a methyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Benzylation: The phenol group of 3-chloro-2-methylphenol is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The resulting benzyl ether is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The benzyl ether and chloro substituent can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.

    (4-(Benzyloxy)-3-methoxybenzyl alcohol): Similar structure but with a methoxy group instead of a chloro group.

    (4-(Benzyloxy)-2-methylphenol): Similar structure but with a hydroxyl group instead of a methanol group.

Uniqueness

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and applied chemistry.

Properties

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

(3-chloro-2-methyl-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H15ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3

InChI Key

DZAUAXLYCGXXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)CO

Origin of Product

United States

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